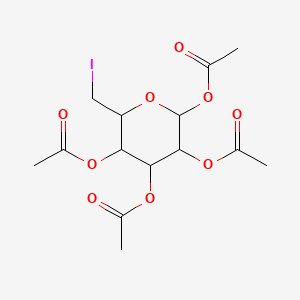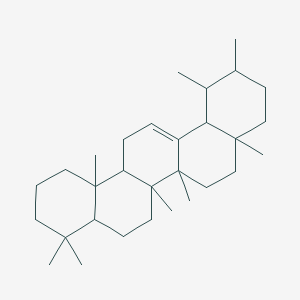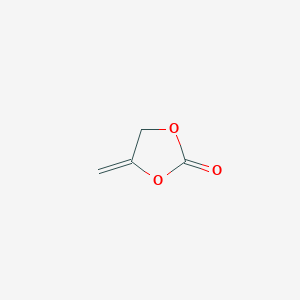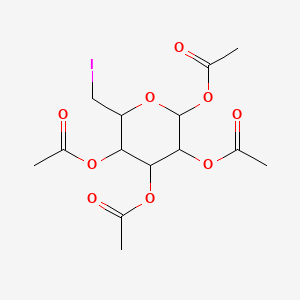
methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate involves an aldol condensation reaction. This typically starts with the reaction of 4-sulfanylbenzaldehyde with methyl acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to promote the formation of the desired product.
-
Esterification: : Another approach involves the esterification of 3-(4-sulfanylphenyl)prop-2-enoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid and is performed under reflux to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can also be reduced, typically using reducing agents like lithium aluminum hydride or sodium borohydride, to yield the corresponding alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur at the sulfanyl group, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, amines, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylprop-2-enoates.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and other bioactive molecules. Its sulfanyl group can interact with biological targets, providing a basis for the development of new drugs.
Industry
In materials science, this compound can be used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties, such as enhanced durability or chemical resistance.
Mecanismo De Acción
The mechanism by which methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate exerts its effects depends on its interaction with molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Methyl (E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group in place of the sulfanyl group.
Methyl (E)-3-(4-nitrophenyl)prop-2-enoate: Features a nitro group instead of a sulfanyl group.
Uniqueness
Methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where sulfur-containing compounds are advantageous, such as in the development of certain pharmaceuticals and materials.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development and materials science.
Propiedades
Fórmula molecular |
C10H10O2S |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O2S/c1-12-10(11)7-4-8-2-5-9(13)6-3-8/h2-7,13H,1H3/b7-4+ |
Clave InChI |
PTHBLFORUKMDES-QPJJXVBHSA-N |
SMILES isomérico |
COC(=O)/C=C/C1=CC=C(C=C1)S |
SMILES canónico |
COC(=O)C=CC1=CC=C(C=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12101739.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate](/img/structure/B12101755.png)

